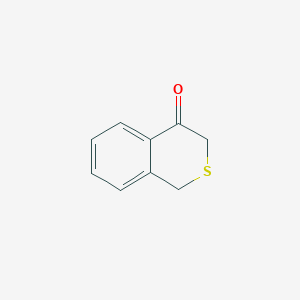

1H-2-Benzothiopyran-4(3H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-2-Benzothiopyran-4(3H)-one derivatives has been explored through various methods. One efficient approach involves the treatment of secondary o-(vinyl)thiobenzamide derivatives with iodine, which yields 1-imino-1H-2-benzothiopyran derivatives upon reflux . Another study reports a convenient route for synthesizing 4H-thieno[2,3-b] benzothiopyran-4-ones with potential chemotherapeutic applications, by introducing various substituents at position 2 . Additionally, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-Bromo-4H-1-benzothiopyran-4-one introduces a new donor–acceptor chromophore . A novel synthesis method for 3,4-dihydro-2H-1-benzothiopyrans involves acid-catalyzed intermolecular cycloaddition of acetylenic alcohols with arenethiols .

Molecular Structure Analysis

Spectral characteristics of 4H-1-benzothiopyran-4-ones have been analyzed using mass, NMR, and UV spectra to differentiate them from related compounds . The 13C NMR spectra of these compounds and their substituted homologs reveal significant effects on chemical shifts depending on the hetero atoms or groups at the 1-position . X-ray crystallographic analysis has been used to determine the structure of 2-(N,N-dimethylaminomethylene) derivatives .

Chemical Reactions Analysis

The photochemistry of Isothiocoumarin (= 1H- benzothiopyran-1-one) has been studied, showing that irradiation in the solid state leads to the formation of a specific cyclodimer, with the reaction adhering to topochemical principles . Reactions of 1H-2-Benzothiopyran 2-Oxides with active methylene compounds have been observed to cause a novel ring contraction in 1-aryl derivatives, leading to benzo[c]thiophene derivatives, as confirmed by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical properties of 4H-1-benzothiopyran-4-ones have been characterized by their spectral data, which aids in their identification and differentiation from similar compounds . The chemical properties are influenced by the substituents and the reaction conditions, as seen in the synthesis methods and the resulting chemical reactions .

Relevant Case Studies

Several case studies highlight the potential applications of these compounds. For instance, the synthesis of 4H-thieno[2,3-b] benzothiopyran-4-ones as potential chemotherapeutic agents showcases the medicinal relevance of these derivatives . The novel ring contraction observed in the reaction of 1H-2-Benzothiopyran 2-Oxides with active methylene compounds opens up new pathways for the synthesis of benzo[c]thiophene derivatives, which could have significant implications in various fields .

Applications De Recherche Scientifique

Solid State Photochemistry

1H-2-Benzothiopyran-1-ones (isothiocoumarins) exhibit distinct behaviors in solid-state photochemistry. In comparison to 1H-2-benzopyran-1-ones (isocoumarins), isothiocoumarins efficiently photocyclodimerize under room temperature solid-state irradiation. This property contrasts with the slow photodecomposition of isocoumarins under similar conditions. The behavior of these compounds in photochemical reactions contributes to understanding their chemical properties and potential applications in photochemistry and materials science (Kinder, Kopf, & Margaretha, 2000).

Synthesis Methods

Innovative methods for synthesizing derivatives of 1H-2-Benzothiopyran have been developed. These methods involve reactions of secondary o-(vinyl)thiobenzamide derivatives with iodine. Various conditions and reagents are used to produce different derivatives, contributing to the expansion of chemical synthesis techniques for these compounds (Kobayashi, Fujita, Hase, Morikawa, & Konishi, 2007).

Baylis-Hillman Synthesis

The Baylis-Hillman methodology has been applied in the synthesis of 3-substituted 2H-1-benzothiopyrans (thiochromenes). This approach provides a convenient, one-step synthesis method, enhancing the efficiency of producing these compounds for various applications, including potential pharmaceutical use (Kaye & Nocanda, 2002).

Electrophilic Cyclization

Investigations into the electrophilic cyclization of bis(benzylthio)acetylenes have led to insights into the formation of 1H-2-benzothiopyrans. Understanding the reaction pathways and products of these cyclizations contributes to the broader knowledge of chemical reactions and synthesis strategies for similar compounds (Appel et al., 2003).

Antitumor Activity

Some derivatives of 1H-2-Benzothiopyran have shown promising antitumor activity against specific cancer cell lines. This highlights their potential application in the development of new anticancer drugs. The structure and activity relationship of these compounds are crucial for designing effective therapeutic agents (Abbas, Gomha, & Farghaly, 2014).

Propriétés

IUPAC Name |

1H-isothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGFRIMZEZRKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196090 | |

| Record name | Isothiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-2-Benzothiopyran-4(3H)-one | |

CAS RN |

4426-76-0 | |

| Record name | Isothiochromanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4426-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothiochromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiochroman-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8KE255SYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)